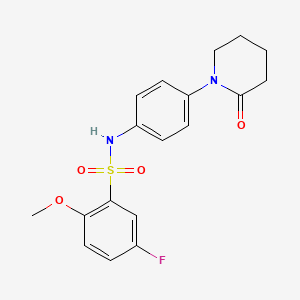

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPB is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

- Benzenesulfonamide derivatives have been synthesized and characterized, showing potential as photosensitizers for photodynamic therapy (PDT), a treatment method for cancer. These compounds, such as zinc(II) phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields, making them suitable for Type II PDT mechanisms. Their good fluorescence properties and photostability are crucial for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 (COX-2) Inhibition

- Some benzenesulfonamide derivatives have been evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. Introduction of a fluorine atom into these molecules has been shown to preserve COX-2 potency while enhancing COX1/COX-2 selectivity. This property is beneficial for the development of treatments for conditions like rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Anticancer Activity

- Benzenesulfonamide derivatives have been synthesized with structures designed to exhibit antiproliferative activity against various cancer cell lines. These compounds, by targeting specific molecular pathways, offer a potential route for developing new anticancer therapies. For instance, certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated high antiproliferative activity against breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).

Fluorophore Development for Zinc(II) Detection

- Research on benzenesulfonamide-based fluorophores for detecting Zinc(II) ions indicates their importance in studying intracellular Zn2+ levels. These compounds, including derivatives like 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been investigated for their fluorescence characteristics in response to Zn2+ binding. This area of study is crucial for understanding the role of zinc in biological systems and for developing sensors to monitor its concentration in vivo (Kimber et al., 2001).

Propiedades

IUPAC Name |

5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROHLAJSBKJPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2811335.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)

![N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B2811337.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)

![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)

![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)